molecular formula C20H14ClN3O2 B14997106 N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14997106
M. Wt: 363.8 g/mol
InChI Key: PLZSJFIUZBITPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 4-chlorobenzaldehyde, and imidazo[1,2-a]pyridine derivatives. Common synthetic routes could involve:

    Condensation Reactions: Combining the benzodioxole and chlorobenzaldehyde under acidic or basic conditions.

    Cyclization Reactions: Forming the imidazo[1,2-a]pyridine ring through intramolecular cyclization.

    Amination Reactions: Introducing the amine group to the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification Techniques: Employing chromatography or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Using reducing agents to reduce specific functional groups.

    Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine exerts its effects would involve interactions with specific molecular targets. These could include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Other compounds in this class with similar structures.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.

    Chlorophenyl Derivatives: Compounds with the chlorophenyl group.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H14ClN3O2/c21-14-6-4-13(5-7-14)19-20(24-10-2-1-3-18(24)23-19)22-15-8-9-16-17(11-15)26-12-25-16/h1-11,22H,12H2

InChI Key

PLZSJFIUZBITPG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.